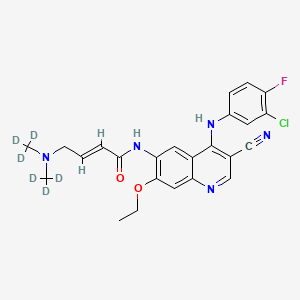
Atr-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atr-IN-19 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Atr-IN-19 involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial production methods may include continuous flow reactors, which allow for better control of reaction parameters and increased efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Atr-IN-19 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with enhanced properties or entirely new compounds with unique characteristics.
Applications De Recherche Scientifique
Atr-IN-19 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and develop new synthetic methods. In biology, this compound is used to investigate cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Atr-IN-19 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact mechanism of action may vary depending on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Atr-IN-19 can be compared to other similar compounds, such as ATR inhibitors like AZD6738 (Ceralasertib). These compounds share some structural similarities and may have overlapping applications in scientific research and medicine.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties and its potential for diverse applications. Its ability to undergo various chemical reactions and its effectiveness in different research contexts make it a valuable tool for scientists and researchers.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and wide range of applications make it an important subject of study for chemists, biologists, medical researchers, and industrial scientists. As research continues, the full potential of this compound is likely to be further explored and realized.
Propriétés
Formule moléculaire |
C18H19N7OS |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
(3R)-3-methyl-4-[7-(2-methylpyrazol-3-yl)-3-(1H-pyrazol-5-yl)-[1,2]thiazolo[4,5-b]pyridin-5-yl]morpholine |
InChI |
InChI=1S/C18H19N7OS/c1-11-10-26-8-7-25(11)15-9-12(14-4-6-20-24(14)2)18-17(21-15)16(23-27-18)13-3-5-19-22-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,22)/t11-/m1/s1 |
Clé InChI |
HKLAFUZDJBAPQG-LLVKDONJSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC3=C(C(=C2)C4=CC=NN4C)SN=C3C5=CC=NN5 |
SMILES canonique |
CC1COCCN1C2=NC3=C(C(=C2)C4=CC=NN4C)SN=C3C5=CC=NN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


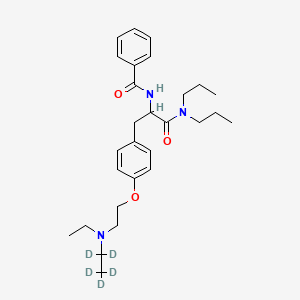
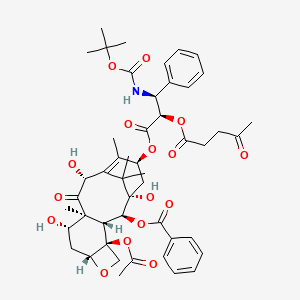
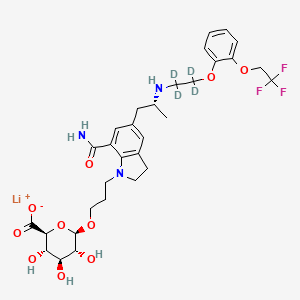

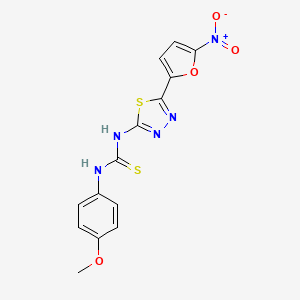
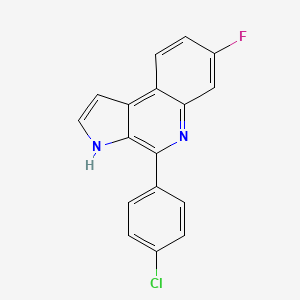
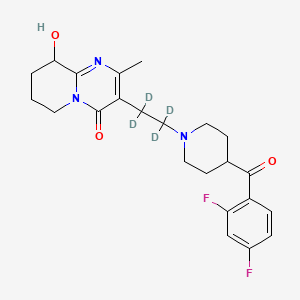

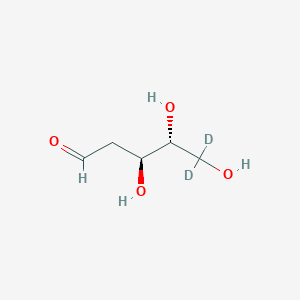
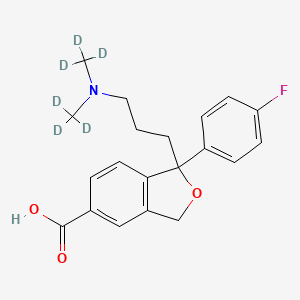
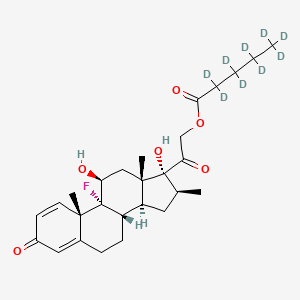
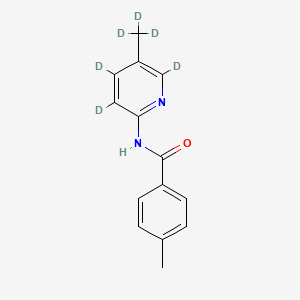
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)
